1-Piperideine

Descripción general

Descripción

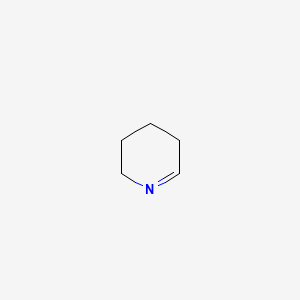

Piperidine, also known as 1-piperideine, is an organic compound with the chemical formula C5H11N. It is a cyclic amine, and is an important structural component of many alkaloids, such as piperine, which gives black pepper its spicy flavor. Piperidine is an important starting material for the synthesis of a variety of organic compounds, ranging from pharmaceuticals to polymers. It also has a wide range of applications in scientific research, making it a versatile and valuable compound.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Piperine has shown potential in cancer treatment. It inhibits tumor cell invasion by suppressing matrix metalloproteinase-9 expression in human fibrosarcoma cells, indicating anti-cancer properties (Hwang et al., 2011). Additionally, piperine induces apoptosis in human cervical adenocarcinoma through ROS-mediated mitochondrial pathways (Jafri et al., 2019), and has antitumor efficacy in HER2-overexpressing breast cancer cells (Do et al., 2013).

Anti-Inflammatory and Analgesic Effects

Piperine exhibits anti-inflammatory and analgesic effects. It has shown promise in treating arthritis and inhibiting inflammation in rat models (Bang et al., 2009). In another study, piperine was found to protect against inflammation and collagen fiber degradation in a rat periodontitis model (Dong et al., 2015).

Antimicrobial Activity

Piperine has demonstrated antimicrobial properties. It enhances the effectiveness of ciprofloxacin against Staphylococcus aureus (Khan et al., 2006) and exhibits antifungal and antibacterial activities against various pathogens (Yan et al., 2017).

Gastrointestinal Effects

Piperine impacts gastrointestinal functions. It inhibits gastric emptying and gastrointestinal transit in rats and mice (Bajad et al., 2001), suggesting its potential in managing digestive disorders.

Enhancing Drug Bioavailability

The compound is known to modulate membrane dynamics in the intestine, influencing drug absorption and bioavailability (Khajuria et al., 2002). It also affects P-gp function, which can impact the efficacy of various medications (Han et al., 2008).

Mecanismo De Acción

Target of Action

1-Piperideine, also known as 2,3,4,5-Tetrahydropyridine, is a piperidine alkaloid . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives, including this compound, have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound may interact with its targets to modulate these physiological activities.

Biochemical Pathways

The biosynthesis of piperidine derivatives, including this compound, involves the conversion of L-lysine into pipecolic acid through two basic routes . One route involves the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into pipecolic acid . The other route involves the loss of ε-nitrogen and the incorporation of α-nitrogen into pipecolic acid . The important intermediates in these two pathways, Δthis compound-2-carboxylic acid (P2C) and Δthis compound-6-carboxylic acid (P6C), are isomers and exist in chemical equilibrium with their respective open-chain hydrated forms .

Pharmacokinetics

It is known that piperine, a piperidine alkaloid, has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

The result of this compound’s action is its various physiological activities. For example, it has been reported to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These activities suggest that this compound may have a protective effect against various pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .

Safety and Hazards

1-Piperideine is a corrosive substance and can cause severe burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Piperidine and its derivatives, which are structurally similar to 1-Piperideine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

1-Piperideine plays a significant role in biochemical reactions, particularly in the biosynthesis of pipecolic acid and other related compounds. It interacts with several enzymes and proteins, including lysine decarboxylase and copper amine oxidase. Lysine decarboxylase catalyzes the decarboxylation of lysine to produce cadaverine, which is then oxidized by copper amine oxidase to form 5-aminopentanal. This intermediate undergoes cyclization to form this compound . The interactions between this compound and these enzymes are crucial for the synthesis of various secondary metabolites.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells in the central nervous system, cardiovascular system, and gastrointestinal tract. For example, this compound can modulate the activity of neurotransmitter receptors and ion channels, thereby influencing neuronal signaling and synaptic plasticity . Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a substrate for various enzymes, leading to the formation of different metabolites. It can also inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways. For instance, this compound can inhibit the activity of certain amine oxidases, leading to an accumulation of amine substrates and altered metabolic flux . These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory performance in animal models of neurodegenerative diseases . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of pipecolic acid and other related compounds. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which catalyze the conversion of lysine to this compound and its subsequent transformation into pipecolic acid . These metabolic pathways are essential for the production of various secondary metabolites with important biological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation. These interactions are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria, where it participates in metabolic reactions and influences cellular energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms of action.

Propiedades

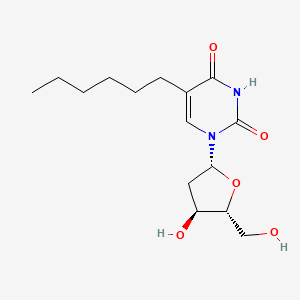

IUPAC Name |

2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKUKQRKVCMOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198514 | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

505-18-0 | |

| Record name | 2,3,4,5-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperideine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

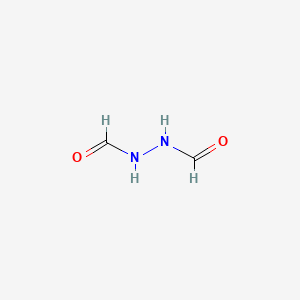

Q1: What is the molecular formula and weight of 1-piperideine?

A1: The molecular formula of this compound is C5H9N, and its molecular weight is 83.13 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a cyclic imine, specifically a six-membered ring containing one nitrogen atom and a double bond between the nitrogen and a carbon atom.

Q3: Is this compound stable?

A3: this compound is known for its instability and tendency to oligomerize, especially in solution. []

Q4: How is this compound typically prepared in the lab?

A4: Several methods exist for this compound synthesis. One common approach utilizes gas-phase reactions, including dehydrochlorination of N-chloropiperidine using the potassium salt of 3-methylbutan-2-one (KOR). [] Another method involves oxidative desamination and decarboxylation of L-lysine using N-bromosuccinimide (NBS). []

Q5: What is the biological significance of this compound?

A5: this compound is a key intermediate in several metabolic pathways, particularly those involving lysine catabolism. In some organisms, it serves as a precursor for the biosynthesis of important molecules like pipecolic acid and 5-aminopentanoic acid. [, , , ]

Q6: What is the role of this compound in lysine catabolism?

A6: this compound can be formed from cadaverine, a product of lysine decarboxylation, through the action of diamine oxidase. [, ] It can then be further metabolized into 5-aminopentanoic acid, a GABA homologue, and 2-piperidone. []

Q7: How is this compound involved in pipecolic acid biosynthesis?

A7: In some bacteria, this compound-6-carboxylate, formed from lysine, can be reduced to pipecolic acid by pyrroline-5-carboxylate reductase. [] This pathway highlights the interconnected nature of amino acid metabolism.

Q8: Does this compound play a role in the biosynthesis of any other compounds?

A8: Yes, this compound is incorporated into the piperidine ring of anabasine, a Nicotiana alkaloid. [] In certain fungi, it is a key intermediate in the lysine saccharopine pathway for pipecolic acid biosynthesis. []

Q9: Can this compound be detected in biological samples?

A9: While this compound itself is unstable, its presence can be indirectly inferred. For instance, in antiquitin deficiency, elevated levels of δ-1-piperideine-6-carboxylate (P6C), a Schiff base of this compound-6-carboxylate and α-aminoadipic semialdehyde, are observed in urine. []

Q10: Which enzymes interact with this compound or its derivatives?

A10: Several enzymes utilize this compound or its derivatives as substrates. These include:

- Diamine oxidase: Oxidizes cadaverine to this compound. [, , ]

- Δthis compound-2-carboxylate reductase: Reduces Δthis compound-2-carboxylate to L-pipecolate in the D-lysine catabolic pathway. []

- L-lysine epsilon-aminotransferase: Converts L-lysine to L-1-piperideine-6-carboxylate, which subsequently reacts with methylglyoxal to produce the odorant 2-acetyltetrahydropyridine. []

- Δthis compound-6-carboxylate dehydrogenase: A novel enzyme found in cephamycin C-producing actinomycetes that converts Δ-1-piperideine-6-carboxylate to α-aminoadipate. []

- Pyrroline-5-carboxylate reductase (ProC): Can reduce Δthis compound-6-carboxylate to L-pipecolic acid. []

- L-lysine ε-dehydrogenase: Abstracts a specific hydrogen from L-lysine, ultimately forming δthis compound-6-carboxylate. [, ]

- D-amino acid oxidase (DAO): Exhibits a higher affinity for the enamine form (Δ2-piperideine-2-carboxylate) of the D-lysine oxidation product compared to the imine form (Δthis compound-2-carboxylate). [, ]

Q11: How does D-amino acid oxidase (DAO) interact with this compound-2-carboxylate?

A11: Interestingly, DAO prefers to bind with the enamine tautomer (Δ2-piperideine-2-carboxylate) over the imine form (Δthis compound-2-carboxylate). This preference is likely due to steric hindrance of the C(3) hydrogens in the imine form within the DAO active site. [, ]

Q12: Are there any known inhibitors of enzymes involved in this compound metabolism?

A12: Yes, a range of cyclic diamines have been synthesized and shown to competitively inhibit diamine oxidase. [] These inhibitors could potentially modulate this compound levels.

Q13: What are the potential applications of this compound or its derivatives?

A13: Research on this compound and related molecules holds potential in various areas:

- Biocatalytic synthesis: Enzymes like L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase could be employed for the biocatalytic production of valuable L-pipecolic acid from L-lysine via this compound-6-carboxylate as an intermediate. []

- Drug discovery: Understanding the metabolic pathways involving this compound, particularly in relation to lysine catabolism and diseases like antiquitin deficiency, may reveal novel therapeutic targets. [, ]

- Flavor and fragrance industry: The identification of this compound as an intermediate in the production of 2-acetyltetrahydropyridine, a potent odorant, may have implications for the development of new flavor and fragrance compounds. []

Q14: What are the challenges associated with studying and utilizing this compound?

A14: The inherent instability and tendency of this compound to oligomerize pose significant challenges for its isolation, characterization, and use in various applications. [] Developing methods to stabilize this compound or generate it in situ is crucial for further research and practical utilization.

Q15: How can this compound and its derivatives be analyzed?

A15: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its metabolites. [, ] Additionally, specific and sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantifying δ-1-piperideine-6-carboxylate (P6C) in biological samples, aiding in the diagnosis of antiquitin deficiency. []

Q16: What are the limitations of current analytical methods for this compound and its derivatives?

A16: The instability of this compound can complicate its direct detection and quantification. Additionally, the availability and sensitivity of analytical techniques for specific derivatives can influence research and diagnostic capabilities.

Q17: Can computational chemistry contribute to the understanding of this compound?

A17: Yes, computational tools like molecular modeling and quantum chemical calculations can provide insights into the structure, stability, reactivity, and interactions of this compound with enzymes. [, ] These techniques can guide experimental design and accelerate research efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid](/img/structure/B1218860.png)

![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)

![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)